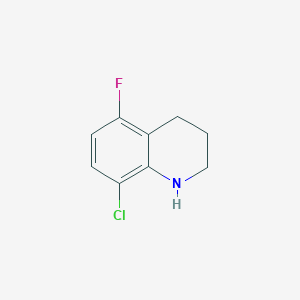

8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrahydroquinolines are a class of organic compounds that are semi-hydrogenated derivatives of quinoline . They are typically colorless oils and are common in medicinal chemistry .

Synthesis Analysis

Tetrahydroquinolines are generally produced by hydrogenation of quinolines . The synthesis of highly substituted tetrahydroquinolines has been reported using ethyl cyanoacetate via aza-Michael–Michael addition .Molecular Structure Analysis

The molecular structure of tetrahydroquinolines typically consists of a benzene ring fused with a nitrogen-containing cyclohexane ring .Chemical Reactions Analysis

Tetrahydroquinolines can undergo various chemical reactions. For instance, they can be synthesized through a reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .Physical And Chemical Properties Analysis

Tetrahydroquinolines are typically colorless oils . The physical and chemical properties of a specific tetrahydroquinoline can vary depending on its specific structure and the functional groups it contains.Applications De Recherche Scientifique

Excited-State Processes and Solvation Effects

- Research on 8-Hydroxyquinoline, a compound related to 8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline, reveals insights into its excited-state processes and solvation effects. This study contributes to understanding the photoinduced formation of nonfluorescent tautomeric forms and intermolecular proton transfers in various solvents (Bardez et al., 1997).

Antibacterial Properties

- Synthesis of 8-nitrofluoroquinolone derivatives, closely related to the queried compound, demonstrated interesting antibacterial activities against gram-positive and/or gram-negative strains, indicating potential applications in developing new antibacterial agents (Al-Hiari et al., 2007).

Fluoroionophores

- 8-Alkoxy-5-chloroquinoline fluorophores have been studied for their binding properties and selectivity for sodium and strontium ions, suggesting applications in ion sensing and luminescence in the presence of specific metal ions (Casnati et al., 2003).

Heteromeric Double Helix Formation

- Oligoamides of 8-chloroquinoline have shown the ability to form double helical dimers and undergo cross-hybridization with 8-fluoroquinoline analogues. This highlights potential applications in molecular assembly and nanostructure design (Gan et al., 2010).

Sensor Arrays

- Hydroxyquinoline-based ligands with extended conjugated fluorophores were developed for use in sensor arrays to distinguish between cationic analytes. This research suggests applications in the development of advanced sensing technologies (Palacios et al., 2007).

Phototoxicity Reduction

- Research on a fluoroquinoline with a methoxy group at the 8 position showed reduced phototoxicity under long-wave UV light, providing insights into the development of safer photostable compounds (Marutani et al., 1993).

Ultrafast Proton Transfer

- Studies on 8-Hydroxyquinoline in water revealed ultrafast excited-state proton transfer processes, which help explain the fluorescent properties of metal complexes with hydroxyquinolines (Park et al., 2016).

Corrosion Detection

- The use of 8-Hydroxyquinoline in epoxy coatings for the detection of corrosion in metals highlights its potential application in material science and engineering (Roshan et al., 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-chloro-5-fluoro-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMLOSUPUXZPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2983096.png)

![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)

![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)

![(3,5-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983103.png)

![Ethyl 4-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2983104.png)

![4-[(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)sulfanyl]aniline](/img/structure/B2983108.png)

![(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2983113.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2983116.png)